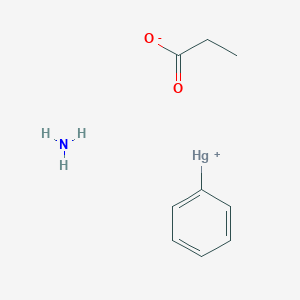
Phenylmercury ammonium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercury ammonium propionate is an organomercury compound that has been studied for its various applications in industrial and scientific research. This compound is known for its antimicrobial properties and has been used in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury oxide.
Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercury oxide.
Reduction: Elemental mercury and phenylmercury derivatives.
Substitution: Various substituted phenylmercury compounds.
Scientific Research Applications
Phenylmercury ammonium propionate has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
Mechanism of Action
The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.
Comparison with Similar Compounds
Phenylmercury ammonium propionate is compared with other phenylmercury compounds such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Uniqueness: this compound is unique due to its specific ammonium propionate moiety, which imparts distinct chemical and biological properties compared to other phenylmercury compounds.
Properties
CAS No. |
53404-68-5 |
|---|---|
Molecular Formula |
C9H13HgNO2 |
Molecular Weight |
367.80 g/mol |
IUPAC Name |
azane;phenylmercury(1+);propanoate |
InChI |
InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |
InChI Key |
PHCRYHBRQOKCRP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


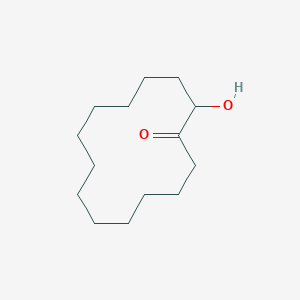
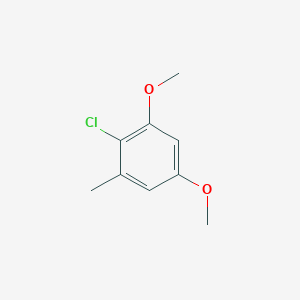
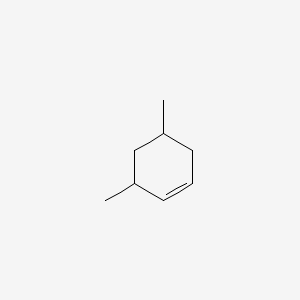

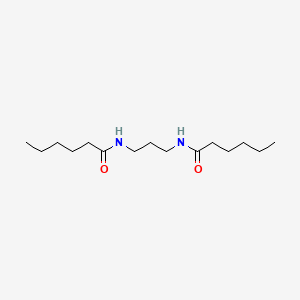
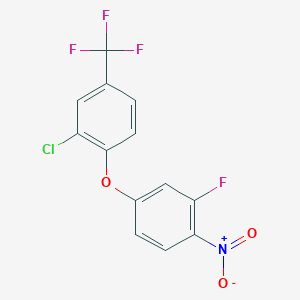
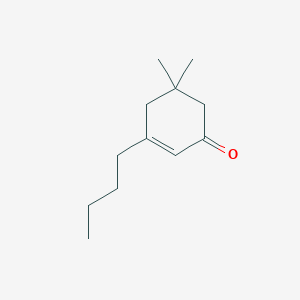
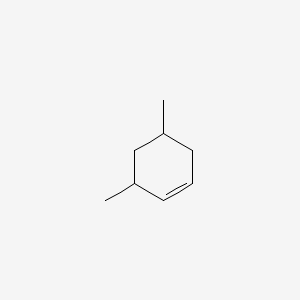

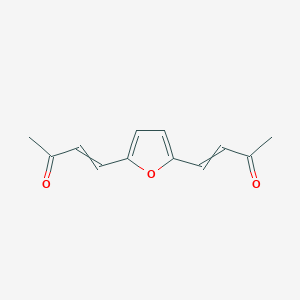
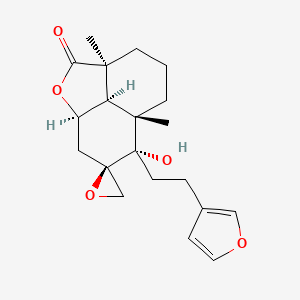
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
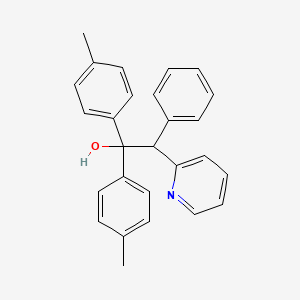
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
